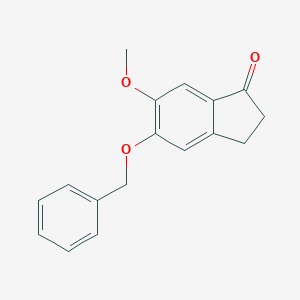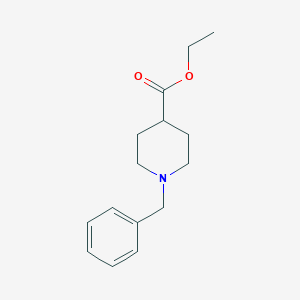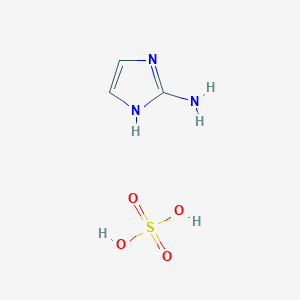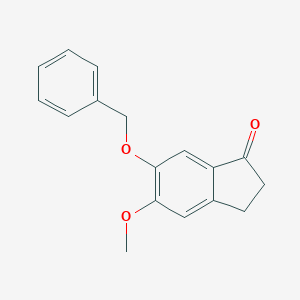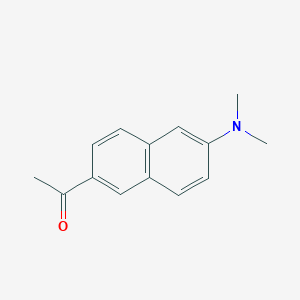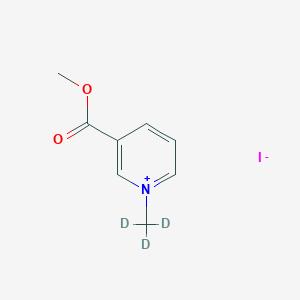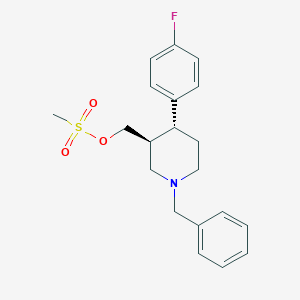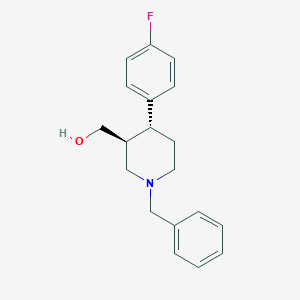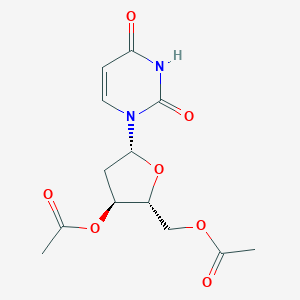
((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains elements of tetrahydrofuran and dihydropyrimidinone structures, commonly utilized in pharmaceutical chemistry for their biological activities. Its synthesis and properties are of interest due to the potential for various chemical reactions and biological applications, though this summary will focus on the chemical aspects excluding drug usage and side effects.
Synthesis Analysis
The synthesis of compounds related to the target molecule involves multi-step organic reactions, including the formation of dihydropyrimidinone rings via condensation reactions and the introduction of tetrahydrofuran units. One method for synthesizing similar compounds involves using substrates like 5-fluorouracil-1-yl acetic acid and amino acid esters in the presence of coupling reagents, yielding high product yields under controlled conditions (Xiong Jing, 2011). Another approach involves the asymmetric synthesis of tetrahydrofuran derivatives through dihydroxylation and subsequent chemical modifications, demonstrating the importance of stereochemistry in synthesizing such complex molecules (Yifeng Dai et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds containing tetrahydrofuran and dihydropyrimidinone units exhibits a high degree of complexity, with multiple stereocenters and functional groups contributing to their chemical behavior. X-ray crystallography studies of similar compounds reveal detailed insight into their molecular conformations, intermolecular interactions, and the impact of substituents on their overall structure (Xiaoqing Cai et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves nucleophilic substitutions, hydrogenations, and rearrangements, heavily influenced by the presence of functional groups like acetoxy, methyl esters, and dihydropyrimidinone. Studies on similar molecules have highlighted the catalytic hydrogenation of dihydrooxazines to produce tetrahydrofuran derivatives, showcasing the versatility of these compounds in undergoing chemical transformations (A. Sukhorukov et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and specific rotations, are closely related to their molecular structure and functional groups. The crystallographic analysis provides essential data on their solid-state configurations, further contributing to our understanding of their physical characteristics (P. Yin et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific reactions, define the utility of these compounds in synthetic chemistry. Their chemical behavior is often investigated through reactions like Biginelli condensation for dihydropyrimidinone derivatives or the synthesis of tetrahydrofuran units via ring-closing metathesis and subsequent modifications (G. Aridoss & Y. Jeong, 2010).
Safety And Hazards
特性
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c1-7(16)20-6-10-9(21-8(2)17)5-12(22-10)15-4-3-11(18)14-13(15)19/h3-4,9-10,12H,5-6H2,1-2H3,(H,14,18,19)/t9-,10+,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLQOCSQUSRPDH-HOSYDEDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427739 |
Source


|
| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate | |
CAS RN |
13030-62-1 |
Source


|
| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



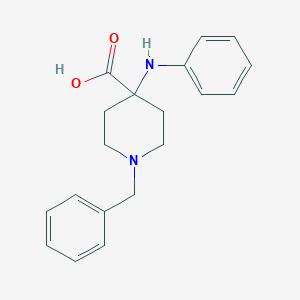
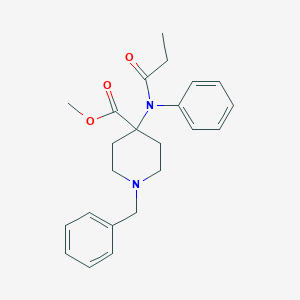
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)
